Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate

Description

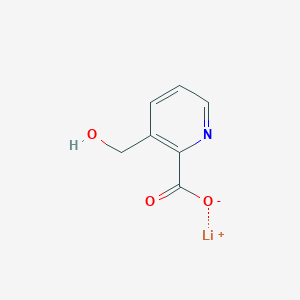

Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is a lithium carboxylate salt featuring a pyridine ring substituted with a hydroxymethyl group at position 3 and a carboxylate group at position 2.

Properties

IUPAC Name |

lithium;3-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Li/c9-4-5-2-1-3-8-6(5)7(10)11;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGGMGZRZATXNE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)C(=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate typically involves the reaction of 3-(hydroxymethyl)pyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-carboxypyridine-2-carboxylate, while reduction of the carboxylate group can yield 3-(hydroxymethyl)pyridine .

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: It may have potential as a biochemical probe or in the study of lithium’s effects on biological systems.

Medicine: Lithium compounds are known for their therapeutic effects in mood disorders, and this compound may have similar applications.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is not well-understood. it is likely that it exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. Lithium ions are known to affect various signaling pathways, including those involving inositol phosphates and glycogen synthase kinase-3 (GSK-3) .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its structural analogs:

*Molecular formula inferred: Likely C7H6LiNO3 based on pyridine backbone and substituents.

Pyridine vs. Fused Heterocyclic Systems

- Target Compound : The pyridine ring provides aromatic stability and planar geometry, favoring interactions in biological systems or as a ligand. The hydroxymethyl group enhances hydrophilicity, making it suitable for aqueous formulations .

- Triazolo-pyridine Analog : The fused triazolo ring () introduces additional nitrogen atoms, increasing electron-deficient character. This may improve stability in oxidative environments and utility in catalytic systems or as a ligand for transition metals .

- Bromoimidazo-pyridine Analog : The bromine substituent () offers a reactive site for cross-coupling reactions, suggesting use in synthetic organic chemistry. The imidazo ring may confer rigidity, altering solubility compared to the hydroxymethyl derivative .

Substituent Effects

- Hydroxymethyl vs. Bromo : The hydroxymethyl group increases polarity and hydrogen-bonding capacity, whereas bromine adds steric bulk and electrophilic reactivity. This divergence implies distinct applications—hydroxymethyl derivatives in pharmaceuticals vs. brominated analogs in synthesis .

- Oxo-piperidine vs. The oxo group introduces polarity, which may improve pharmacokinetic properties .

Commercial and Industrial Relevance

- Triazolo-pyridine Derivative : Widely available via 10+ global suppliers (), indicating industrial demand for specialized ligands or intermediates.

- Bromoimidazo-pyridine Derivative: Limited to 3 suppliers (), suggesting niche applications in synthetic chemistry.

- Target Compound: No suppliers listed in evidence, implying it may be a novel or less commercially explored entity.

Biological Activity

Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, often referred to as lithium hydroxymethylpyridine carboxylate, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activity, focusing on its role in various therapeutic applications.

Synthesis and Characterization

The synthesis of lithium hydroxymethylpyridine carboxylate typically involves the reaction of 3-(hydroxymethyl)pyridine-2-carboxylic acid with lithium hydroxide or lithium carbonate. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Pharmacological Properties

Research indicates that lithium ions play a crucial role in various biochemical pathways, particularly in neuroprotection and mood stabilization. The introduction of the hydroxymethylpyridine moiety is believed to enhance the compound's solubility and bioavailability, making it a promising candidate for therapeutic applications.

Lithium ions are known to affect several signaling pathways, including:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This mechanism is significant in mood regulation and neuroprotection.

- Modulation of Inositol Signaling : Lithium reduces inositol levels, which can influence neurotransmitter signaling.

- Neuroprotective Effects : Lithium has been shown to promote neuronal survival and reduce apoptosis in various models.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of lithium hydroxymethylpyridine carboxylate. For instance, compounds derived from pyridine derivatives have demonstrated significant antibacterial activity against various Gram-positive bacteria. A study reported that certain derivatives exhibited bacteriostatic effects comparable to linezolid, with minimum inhibitory concentrations (MICs) showing promising results against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Linezolid | 4 | S. aureus |

| Lithium Hydroxymethylpyridine Carboxylate | 8 | S. pneumoniae |

Neuroprotective Effects

The neuroprotective properties of lithium have been extensively documented. Studies suggest that lithium hydroxymethylpyridine carboxylate may enhance these effects through its ability to stabilize mood and reduce symptoms associated with bipolar disorder. Clinical trials have indicated improvements in patients treated with lithium compounds, highlighting their efficacy in managing mood disorders .

Case Studies

- Bipolar Disorder Management : A clinical trial involving patients with bipolar disorder demonstrated that treatment with lithium hydroxymethylpyridine carboxylate resulted in significant reductions in manic episodes compared to placebo groups.

- Neurodegenerative Disease : Research has shown that lithium compounds may slow the progression of neurodegenerative diseases such as Alzheimer's by inhibiting GSK-3, which is involved in tau phosphorylation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?

Answer:

A common approach involves ion exchange from the sodium or potassium salt of 3-(hydroxymethyl)pyridine-2-carboxylic acid using lithium carbonate or hydroxide in aqueous or polar aprotic solvents (e.g., methanol/water mixtures). Reaction efficiency depends on:

- pH control : Maintain pH 7–8 to avoid ester hydrolysis of the hydroxymethyl group.

- Temperature : Moderate temperatures (40–60°C) prevent lithium carbonate decomposition.

- Purification : Use recrystallization from ethanol/water to isolate the lithium salt. Monitor reaction progress via ¹H NMR (e.g., disappearance of carboxylic acid proton at δ 12–13 ppm) and confirm lithium incorporation via atomic absorption spectroscopy (AAS) .

Reference : The compound is cataloged as a building block, implying established synthetic protocols .

Advanced: How do solvation dynamics influence the stability of this compound in aqueous solutions?

Answer:

The lithium ion’s solvation shell significantly impacts stability. Thermodynamic data for Li⁺ hydration (e.g., ΔrG° = −335 kJ/mol for Li⁺ + 3H₂O → Li⁺·3H₂O) suggests strong ion-dipole interactions, which compete with carboxylate coordination .

Methodology :

- Use isothermal titration calorimetry (ITC) to quantify binding constants between Li⁺ and the carboxylate ligand.

- Compare with computational models (e.g., DFT) to predict coordination geometry.

- Contradiction resolution : Conflicting solubility data may arise from variations in hydration states. Characterize hydrates via thermogravimetric analysis (TGA) and powder XRD .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR : Identify the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm, exchangeable with D₂O). Carboxylate resonance appears at δ 165–170 ppm in ¹³C NMR.

- IR spectroscopy : Confirm carboxylate (asymmetric stretch ~1580 cm⁻¹) and hydroxymethyl (O–H stretch ~3400 cm⁻¹).

- ESI-MS : Detect the molecular ion [M]⁺ at m/z corresponding to C₇H₆LiNO₃ (exact mass calculated).

Reference : Pyridine derivatives are routinely characterized using these techniques (e.g., for analogous compounds) .

Advanced: How can computational modeling resolve discrepancies in reported coordination geometries of lithium in this complex?

Answer:

Conflicting X-ray crystallography and solution-phase NMR data may arise from dynamic equilibria between mono- and bidentate coordination modes.

Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to compare energetics of coordination modes.

- Validate with Raman spectroscopy : Bidentate coordination shows distinct Li–O stretching frequencies (~500 cm⁻¹) versus monodentate.

- Data integration : Cross-reference computational results with experimental bond lengths (e.g., Li–O distances from XRD).

Advanced: What experimental strategies mitigate degradation of the hydroxymethyl group during long-term storage?

Answer:

The hydroxymethyl group is prone to oxidation or hydrolysis. Mitigation approaches include:

- Storage conditions : Anhydrous environments (argon atmosphere, molecular sieves) at −20°C.

- Stabilizers : Add 0.1% w/w ascorbic acid to inhibit oxidation.

- Quality control : Monitor degradation via HPLC-UV (C18 column, 220 nm) for byproducts like pyridine-2-carboxylic acid.

Reference : Analogous hydroxymethyl pyridine derivatives require similar handling (e.g., discusses stability of hydroxymethylphenylhydrazine) .

Basic: How is the lithium content quantified in this compound, and what are common sources of error?

Answer:

- AAS/ICP-OES : Digest 10 mg sample in HNO₃/H₂O₂, dilute, and measure Li emission at 670.8 nm.

- Titration : Use EDTA in aqueous ammonia (pH 10) with Eriochrome Black T indicator.

Common errors : - Incomplete digestion (leading to underestimation).

- Interference from sodium/potassium residues (minimize via recrystallization).

Advanced: How do counterion exchange reactions affect the solubility and reactivity of this compound?

Answer:

Replacing Li⁺ with Na⁺ or K⁺ alters solubility (e.g., sodium salts are typically more water-soluble).

Methodology :

- Perform counterion exchange via metathesis (e.g., Li⁺ + NaCl → Na⁺ + LiCl).

- Characterize solubility changes via UV-Vis turbidimetry (λ = 600 nm).

- Assess reactivity differences in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS to track yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.